molecular formula C18H27NO7S B600043 (S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate CAS No. 159877-09-5

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Cat. No. B600043
M. Wt: 401.474
InChI Key: RTLIQGGSCSOEPF-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate” is a chemical compound with the molecular formula C18H27NO7S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms including carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight is 401.47 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 401.47 . It is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthetic Applications and Environmental Impact

1. Synthetic Phenolic Antioxidants and Environmental Occurrence

Synthetic phenolic antioxidants (SPAs), which share structural motifs with tert-butyl and sulfonyloxy groups, are utilized in preventing oxidative degradation in materials. Their widespread use has led to environmental detection, raising concerns over their potential toxicity and environmental impact. Studies suggest investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

2. Decomposition of Methyl Tert-Butyl Ether

Methyl tert-butyl ether (MTBE), similar in structural functionality, is extensively used as a gasoline additive. Its environmental release has sparked research into decomposition methods, including the application of cold plasma reactors, to mitigate its presence in the environment (Hsieh et al., 2011).

Antioxidant Activity and Mechanisms

3. ABTS/PP Decolorization Assay of Antioxidant Capacity

The antioxidant capacity of various compounds, potentially including derivatives similar to the specified chemical, can be assessed through ABTS/PP decolorization assays. This method helps in understanding the antioxidative mechanisms and their implications in food science and pharmacology (Ilyasov et al., 2020).

Biodegradation and Environmental Fate

4. Microbial Degradation of Ether Compounds

Compounds like MTBE, which bear structural similarities to tert-butyl and sulfonyloxy groups, undergo microbial degradation, affecting their environmental fate. Understanding these processes can inform bioremediation strategies and the development of compounds with lesser environmental impact (Schmidt et al., 2004).

Health Benefits of Structurally Similar Compounds

5. Health Benefits of Sulforaphane

Research into sulforaphane, which, like the compound , contains sulfonyl functionalities, demonstrates a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. This highlights the potential for structurally related compounds to contribute to health and pharmacological research (Kim & Park, 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential uses in pharmaceutical testing and development . As our understanding of organic chemistry and pharmacology continues to grow, compounds like this one will likely continue to play important roles in research and development.

properties

IUPAC Name

tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLIQGGSCSOEPF-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678780
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

CAS RN

159877-09-5
Record name tert-Butyl N-[(benzyloxy)carbonyl]-5-[(methanesulfonyl)oxy]-L-norvalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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